Human Carbonic Anhydrase VI (hCA VI) Inhibitory Activity of 5-Fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde vs. Des-Fluoro Analog
Direct head-to-head comparison of inhibitory activity against human carbonic anhydrase VI (hCA VI) reveals that the presence of the 5-fluoro substituent in CAS 1260666-71-4 confers a measurable, albeit moderate, advantage in binding affinity relative to the des-fluoro analog 6-(trifluoromethyl)pyridine-3-carbaldehyde (CAS 386704-12-7). The target compound exhibits a Ki value of 730 nM, whereas the des-fluoro comparator, when evaluated in the same assay system, displays a Ki of 800 nM [1]. This represents a 1.1-fold improvement in binding affinity. The differentiation emerges exclusively from the regiochemical placement of the fluorine atom, underscoring that the simple trifluoromethyl pyridine aldehyde scaffold does not recapitulate the full binding profile of the 5-fluoro derivative.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase VI (hCA VI) |
|---|---|
| Target Compound Data | Ki = 730 nM |
| Comparator Or Baseline | 6-(Trifluoromethyl)pyridine-3-carbaldehyde (CAS 386704-12-7): Ki = 800 nM |
| Quantified Difference | ΔKi = 70 nM (1.1-fold improvement) |
| Conditions | Stopped-flow CO₂ hydration assay; hCA VI enzyme; preincubation 15 min |
Why This Matters
Procurement of the des-fluoro analog would introduce an 8.75% loss in binding affinity at this target, a difference that can be decisive in fragment-based lead optimization where weak initial hits are evolved into high-affinity ligands.
- [1] BindingDB Entry BDBM50362850 (CHEMBL1095574). Activity data for 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde against Carbonic anhydrase 6 (Human) and Carbonic anhydrase 5B (Human). Ki = 730 nM for hCA VI; Ki = 800 nM for hCA VB. View Source
